3-Amino-4,6-difluoro-1H-indazole
Overview
Description
3-Amino-4,6-difluoro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of amino and fluoro substituents on the indazole ring enhances its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
3-Amino-4,6-difluoro-1H-indazole is a derivative of indazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indazole derivatives have been shown to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
Indazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that this compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM , suggesting that this compound may have similar effects.
Action Environment
The biological activity of indazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
Biochemical Analysis
Biochemical Properties
It has been suggested that the 1H-indazole-3-amine structure is an effective hinge-binding fragment . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that influences their function.
Cellular Effects
Some indazole derivatives have been found to have inhibitory effects against human cancer cell lines . This suggests that 3-Amino-4,6-difluoro-1H-indazole may also have potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,6-difluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-difluoro-1H-indazole with ammonia or an amine source under controlled temperature and pressure conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Solvent extraction, crystallization, and purification techniques are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,6-difluoro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
3-Amino-4,6-difluoro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of agrochemicals, dyes, and materials science for its unique chemical properties.
Comparison with Similar Compounds
3-Amino-1H-indazole: Lacks the fluoro substituents, resulting in different chemical reactivity and biological activity.
4,6-Difluoro-1H-indazole: Lacks the amino group, affecting its interaction with biological targets.
3-Amino-5-fluoro-1H-indazole: Similar structure but with different positioning of the fluoro substituent, leading to variations in activity.
Uniqueness: 3-Amino-4,6-difluoro-1H-indazole is unique due to the presence of both amino and fluoro groups on the indazole ring. This combination enhances its chemical versatility and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4,6-difluoro-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURQUCAPVCIQML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700188 | |
Record name | 4,6-Difluoro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-24-0 | |
Record name | 4,6-Difluoro-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Difluoro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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